molecular formula C19H17ClN2O4S B6551211 2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide CAS No. 1040665-64-2

2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B6551211
CAS No.: 1040665-64-2
M. Wt: 404.9 g/mol
InChI Key: OTCNFTCWCPNDLN-UHFFFAOYSA-N
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Description

2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a 1,3-oxazole ring substituted with a 3-chlorophenyl group at position 5 and a sulfanyl-acetamide linker attached to a 2,5-dimethoxyphenyl moiety. This compound is structurally characterized by:

  • Acetamide backbone: Provides hydrogen-bonding capacity and conformational flexibility.
  • 1,3-Oxazole heterocycle: Enhances metabolic stability and π-π stacking interactions.
  • 3-Chlorophenyl substituent: Introduces hydrophobic and electron-withdrawing effects.
  • 2,5-Dimethoxyphenyl group: Contributes to solubility and modulates receptor-binding affinity.

Properties

IUPAC Name

2-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S/c1-24-14-6-7-16(25-2)15(9-14)22-18(23)11-27-19-21-10-17(26-19)12-4-3-5-13(20)8-12/h3-10H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCNFTCWCPNDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a complex organic molecule characterized by its unique structural features, including an oxazole ring and various aromatic substitutions. Its potential biological activities make it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C16H16ClN3O2S
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the oxazole and sulfanyl groups suggests potential for antimicrobial and enzyme inhibitory activities. The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction and subsequent catalytic activity.

Antimicrobial Properties

Research indicates that compounds containing oxazole rings often exhibit significant antimicrobial activity. For instance, studies have shown that structurally similar compounds demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of chlorine in the phenyl group may enhance the compound's potency due to increased lipophilicity and electronic effects.

Enzyme Inhibition

The compound's sulfanyl group may facilitate interactions with enzymes involved in metabolic pathways. Preliminary studies suggest that it could act as an inhibitor for enzymes like acetylcholinesterase (AChE), which is critical in neurotransmission . This inhibition could lead to therapeutic applications in treating neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antibacterial properties of similar oxazole derivatives, compounds exhibited varying degrees of effectiveness against Bacillus subtilis and Salmonella typhi, with minimum inhibitory concentrations (MICs) ranging from 15 to 100 µg/mL .
  • Enzyme Interaction Studies : Docking studies performed on related compounds indicated strong binding affinities to AChE, suggesting that modifications in the structure could enhance their inhibitory effects .

Table 1: Biological Activity Overview

Activity TypeObserved EffectReference
AntibacterialEffective against E. coli
Enzyme InhibitionAChE inhibitor
CytotoxicityModerate against cancer cells

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests moderate absorption and distribution characteristics. Studies indicate that modifications in the substituents can significantly affect solubility and metabolic stability .

Scientific Research Applications

The compound 2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a member of the oxazole class of heterocyclic compounds, which have garnered attention for their diverse applications in medicinal chemistry and material science. This article explores its scientific research applications, supported by case studies and data tables.

Molecular Formula

The molecular formula is C17H17ClN2O2SC_{17}H_{17}ClN_2O_2S with a molecular weight of approximately 348.85 g/mol.

Medicinal Chemistry

The compound has shown potential as a pharmacological agent . Research indicates that derivatives of oxazoles exhibit:

  • Anticancer properties : Studies have demonstrated that oxazole-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial activity : Certain oxazole derivatives have been effective against various bacterial strains, suggesting their use in developing new antibiotics.

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several oxazole derivatives and tested their cytotoxicity against cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation in breast cancer models .

Material Science

Oxazoles have been explored for their properties in organic electronics . The compound's unique electronic characteristics make it suitable for applications in:

  • Organic light-emitting diodes (OLEDs) : Its ability to emit light when electrically stimulated can be harnessed in display technologies.
  • Solar cells : Research indicates that oxazole derivatives can improve the efficiency of organic photovoltaic devices.

The compound's potential as a pesticide has been investigated due to its biological activity against pests. Studies suggest that modifications to the oxazole structure can enhance its efficacy and reduce toxicity to non-target organisms.

Case Study: Pesticidal Activity

In agricultural trials, formulations containing oxazole derivatives were tested for their effectiveness against common agricultural pests. Results indicated that certain modifications led to increased mortality rates among target species while maintaining safety profiles for beneficial insects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, biological activities, and research findings of the target compound with its closest analogs:

Compound Name Structural Features Molecular Weight (g/mol) Key Substituents Biological Activity Target/Mechanism Ref.
2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide 1,3-oxazole, 3-Cl-phenyl, 2,5-dimethoxy-phenyl 433.88 Oxazole-S-CH2-CO-NH-(2,5-OMe-Ph) Not reported Hypothesized: Enzyme inhibition (e.g., ACE2)
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide Benzofuran-oxadiazole, 3-Cl-phenyl 415.86 Oxadiazole-S-CH2-CO-NH-(3-Cl-Ph) Antimicrobial (MIC: 4–8 µg/mL) Laccase enzyme inhibition
N-(6-Ethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide Benzothiazole, 3-Cl-phenyl, ethoxy 376.83 Benzothiazole-CH2-CO-NH-(3-Cl-Ph) Not reported Patent: Anticancer candidate
Midodrine (2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide) Ethanolamine linker, 2,5-dimethoxy-phenyl 290.7 Vasopressor Antihypotensive α1-Adrenergic receptor agonist
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide Thiadiazole-pyridine, 4-OMe-phenyl 467.48 Thiadiazole-CH2-CO-O-(2-F-Ph) Anticancer (IC50: 1.8 µM on Caco-2) Cell cycle disruption

Key Observations

Heterocyclic Core Influence :

  • 1,3-Oxazole vs. Benzothiazole/Oxadiazole : The 1,3-oxazole in the target compound may confer greater metabolic stability compared to benzothiazole derivatives, which are prone to oxidation . However, oxadiazole analogs (e.g., benzofuran-oxadiazole) exhibit stronger antimicrobial activity due to enhanced electron-deficient character .
  • Thiadiazole Derivatives : Thiadiazole-containing analogs (e.g., compound 7d from ) show superior anticancer activity, likely due to improved DNA intercalation or kinase inhibition.

Substituent Effects: Chlorophenyl vs. Dimethoxyphenyl vs. Fluorophenoxy: The 2,5-dimethoxyphenyl moiety improves solubility but may reduce membrane permeability relative to fluorophenoxy groups, as seen in anticancer thiadiazole derivatives .

Biological Activity Trends: Antimicrobial Potency: Oxadiazole-thioacetamide analogs (e.g., ) outperform oxazole derivatives in antimicrobial assays, suggesting that electron-withdrawing groups (e.g., oxadiazole) enhance microbial target engagement. Anticancer Efficacy: Thiadiazole-pyridine hybrids (e.g., ) exhibit nanomolar IC50 values, whereas the target compound’s activity remains unexplored but could benefit from similar structural optimization.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for other sulfanyl-acetamides, such as coupling chloroacetyl chloride with amine precursors (e.g., : 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide) .

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